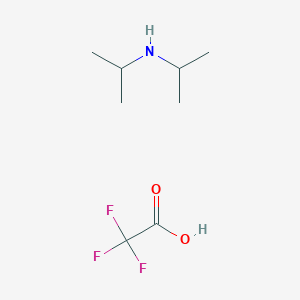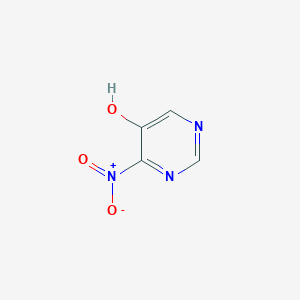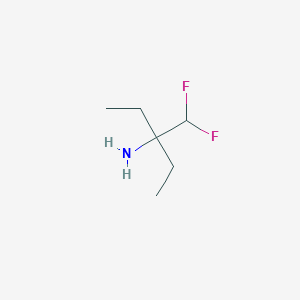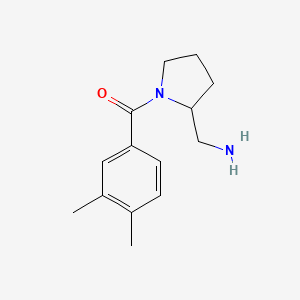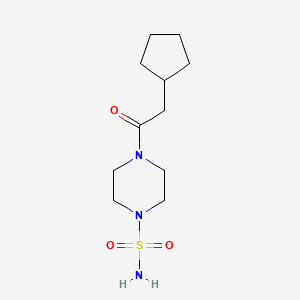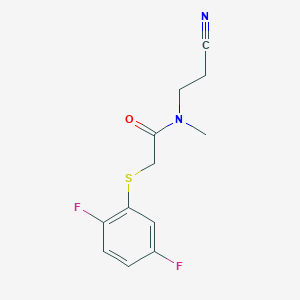
n-(2-Cyanoethyl)-2-((2,5-difluorophenyl)thio)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(2-Cyanoethyl)-2-((2,5-difluorophenyl)thio)-N-methylacetamide: is a synthetic organic compound that features a cyanoethyl group, a difluorophenyl thioether, and a methylacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Cyanoethyl)-2-((2,5-difluorophenyl)thio)-N-methylacetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the thioether linkage: Reacting 2,5-difluorothiophenol with an appropriate alkylating agent to introduce the thioether group.
Introduction of the cyanoethyl group: Using a cyanoethylating agent to attach the cyanoethyl group to the nitrogen atom.
Formation of the methylacetamide moiety: Acylation of the intermediate with a suitable acylating agent to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
n-(2-Cyanoethyl)-2-((2,5-difluorophenyl)thio)-N-methylacetamide: can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted difluorophenyl derivatives.
Applications De Recherche Scientifique
n-(2-Cyanoethyl)-2-((2,5-difluorophenyl)thio)-N-methylacetamide: may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the synthesis of advanced materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action for n-(2-Cyanoethyl)-2-((2,5-difluorophenyl)thio)-N-methylacetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The cyano and difluorophenyl groups could play a role in binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-(2-Cyanoethyl)-2-((2,4-difluorophenyl)thio)-N-methylacetamide
- n-(2-Cyanoethyl)-2-((2,5-dichlorophenyl)thio)-N-methylacetamide
Uniqueness
The unique combination of the cyanoethyl group, difluorophenyl thioether, and methylacetamide moiety in n-(2-Cyanoethyl)-2-((2,5-difluorophenyl)thio)-N-methylacetamide may confer distinct chemical and biological properties compared to its analogs, potentially leading to different reactivity and biological activity profiles.
Propriétés
Formule moléculaire |
C12H12F2N2OS |
|---|---|
Poids moléculaire |
270.30 g/mol |
Nom IUPAC |
N-(2-cyanoethyl)-2-(2,5-difluorophenyl)sulfanyl-N-methylacetamide |
InChI |
InChI=1S/C12H12F2N2OS/c1-16(6-2-5-15)12(17)8-18-11-7-9(13)3-4-10(11)14/h3-4,7H,2,6,8H2,1H3 |
Clé InChI |
AUFPDQIGQXPOST-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC#N)C(=O)CSC1=C(C=CC(=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]propanedinitrile](/img/structure/B14903514.png)
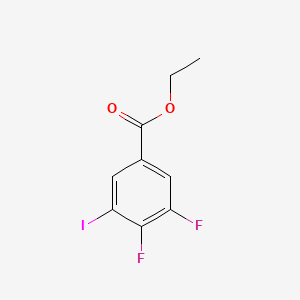
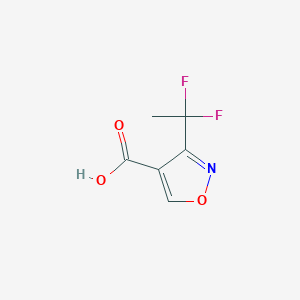
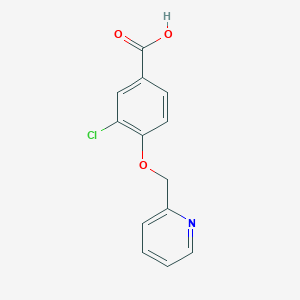

![4-(5-{(E)-[2-({[(3-methylphenoxy)acetyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid (non-preferred name)](/img/structure/B14903536.png)
